Pyrrolo[2,1-c][1,2,4]triazin-4-amine
Description
Note: The evidence provided predominantly refers to pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 159326-68-8), a structurally distinct isomer. For this article, comparisons will focus on pyrrolo[2,1-f][1,2,4]triazin-4-amine and its analogs, given its prominence in antiviral and medicinal chemistry research.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a fused heterocyclic compound with a bicyclic scaffold comprising pyrrole and triazine rings. Key properties include:
- Molecular formula: C₆H₆N₄ .
- Physicochemical properties: Density 1.5 g/cm³, logP 0.89, and polar surface area (PSA) 56.21 Ų, suggesting moderate lipophilicity and hydrogen-bonding capacity .
- Synthesis: Multistep routes involving electrophilic amination, cyclization, and catalytic hydrogenolysis (e.g., 7-step synthesis for nucleoside analogs) . High-yield (81.8%) continuous-flow methodologies have been developed for scalable production .
- Applications:
- Antiviral: Core nucleobase in Remdesivir, a SARS-CoV-2 RNA polymerase inhibitor .
- Anticancer: Xylo-C-nucleosides with this base exhibit antiproliferative activity against human cancer cells (IC₅₀ values: 0.5–10 μM) .
- Kinase inhibition: Potent and selective PI3Kδ inhibitors for rheumatoid arthritis (e.g., compound 30, EC₅₀ = 2 nM) .
Properties
CAS No. |
253878-25-0 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-9-6-2-1-3-10(5)6/h1-4H,7H2 |
InChI Key |
BNXCBQYIDHTAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)N=NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with triazine precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired product.
Industrial Production Methods
For industrial-scale production, a continuous flow process has been developed to ensure the efficient and scalable synthesis of this compound . This method involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process is designed to be safe and environmentally friendly, with minimal waste generation.
Chemical Reactions Analysis
Monochloramine Preparation
Monochloramine is prepared by reacting aqueous ammonia with sodium hypochlorite under controlled temperatures. The reaction conditions are crucial for maintaining the stability of monochloramine:
-
Reagents : Aqueous ammonia (25%), sodium hypochlorite (8–10% chlorine content).
-
Temperature : Maintained at −8 ± 2 °C.
-
Procedure : The monochloramine solution is extracted and dried for subsequent reactions.
Reaction with 2-Cyanopyrrole
The next step involves the reaction of monochloramine with 2-cyanopyrrole to form pyrrolo[2,1-c] triazin-4-amine:
-
Reagents : 2-cyanopyrrole (0.60 kg).
-
Conditions : The reaction is conducted under a nitrogen atmosphere at temperatures between 0 and 5 °C.
-
Yield : Approximately 67% yield of the target compound is achieved after monitoring through HPLC analysis.
Nucleophilic Substitution Reactions
Pyrrolo[2,1-c] triazin-4-amine can undergo nucleophilic substitution reactions due to its electrophilic nature:
-
Example : Reaction with various nucleophiles such as amines or alkoxides can lead to the formation of substituted triazine derivatives.
Rearrangement Reactions
The compound can also participate in rearrangement reactions under specific conditions:
-
Nucleophile-Induced Rearrangement : Pyrrolooxadiazines can rearrange to form pyrrolo[2,1-c] triazin-4(3H)-ones through nucleophile-induced mechanisms.
Antiviral Activity
This compound is a key intermediate in the synthesis of antiviral agents like remdesivir. Its derivatives have been evaluated for their efficacy against various viral infections.
Antitumor Activity
Research indicates that certain derivatives exhibit antiproliferative activity against cancer cell lines:
-
Example : A xylo-C-nucleoside containing pyrrolo[2,1-f] triazin-4-amine demonstrated significant activity against human leukemia and lung cancer cell lines.
Table 3: Biological Activities of Derivatives
| Compound Type | Activity Type | IC50 (µM) |
|---|---|---|
| Xylo-C-nucleoside | Antitumor | HL-60: 1.9; NCI-H460: 2.0 |
Scientific Research Applications
While the query specifies "Pyrrolo[2,1-c][1,2,4]triazin-4-amine," the available search results largely discuss "Pyrrolo[1,2-f][1,2,4]triazin-4-amine" and "Pyrrolo[2,1-f][1,2,4]triazin-4-amine." These are distinct but related compounds. Information on "this compound" is limited to its synthesis from 2-diazopyrroles .
Here's a summary of the applications of the related compounds based on the provided search results:
Pyrrolo[1,2-f][1,2,4]triazin-4-amine
- Pharmaceutical Development: Pyrrolo[1,2-f][1,2,4]triazin-4-amine is a crucial intermediate in synthesizing diverse pharmaceuticals, notably anticancer agents. It can inhibit specific enzymes involved in tumor growth .
- Agricultural Chemicals: This compound is used in formulating agrochemicals, improving the effectiveness of herbicides and fungicides, which supports better crop yields and plant protection against diseases .
- Material Science: Pyrrolo[1,2-f][1,2,4]triazin-4-amine can be added to polymer formulations to improve thermal stability and mechanical properties, making it useful in creating durable materials .
- Biotechnology: It is being researched for potential use in gene therapy, particularly in designing new delivery systems for nucleic acids to improve the efficiency of gene editing technologies .
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Antiviral Drug Production: Pyrrolo[2,1-f][1,2,4]triazine is a regulatory starting material in the production of the antiviral drug remdesivir .
- Antitumor Nucleoside Analogues: Xylo-C-nucleosides containing pyrrolo[2,1-f][1,2,4]triazin-4-amine have shown activity against tumor cell lines, including human leukemia HL-60 and lung cancer NCI-H460 cells . An in vitro antiproliferative assay showed that an 1'-unsubstituted analogue was active against the human leukemia HL-60 (IC50 = 1.9 µM) and lung cancer NCI-H460 (IC 50 = 2.0 µM) cells .
- Growth Inhibitory Activity: Pyrrolo[2,1-f][1,2,4]triazines have demonstrated significant in vitro growth inhibitory activity against leukemic cell lines .
Pyrrolo[2,1-c][1,2,4]triazines
- Synthesis: Derivatives of the pyrrolo[2,1-c][1,2,4]triazine system can be synthesized by reacting 2-diazopyrroles with methylene active compounds .
- Anti-tumor activity: Pyrrolotriazines were evaluated for cytotoxicity in an in vitro anti-tumor screen against a panel of 60 human tumor cell lines. The majority of susceptible tumors were generally inhibited by 10-5 M and in some cases by micromolar concentrations of the test compounds .
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, this compound can block their activity, leading to the modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituted Derivatives
Structure-Activity Relationship (SAR) Insights :
- PI3Kδ inhibitors : Substitutions at position 7 (e.g., phenyl groups with piperazine) enhance potency and isoform selectivity .
- Antiproliferative activity: Xylo-C-nucleosides with 1'-cyano modifications show improved metabolic stability compared to natural nucleosides .
Comparison with Other Heterocyclic Bases
Key Findings :
- Pyrrolotriazine-based C-nucleosides exhibit stronger C–C glycosidic bonds than N-nucleosides, enhancing pharmacokinetics .
- Compared to oxadiazoles, pyrrolotriazines offer superior kinase inhibition due to planar geometry and hydrogen-bonding motifs .
Challenges :
Biological Activity
Pyrrolo[2,1-c][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of pyrrolo[2,1-c][1,2,4]triazine, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Synthesis of Pyrrolo[2,1-c][1,2,4]triazine
The synthesis of pyrrolo[2,1-c][1,2,4]triazine typically involves the reaction of 2-diazopyrroles with various nucleophiles to form derivatives with significant biological activity. Recent studies have highlighted methods that allow for regioselective synthesis under mild conditions, improving yield and efficiency compared to traditional approaches .
2.1 Anticancer Properties
Pyrrolo[2,1-c][1,2,4]triazines exhibit potent antiproliferative effects against a range of human cancer cell lines. A study reported that derivatives of pyrrolo[2,1-c][1,2,4]triazine were tested against 60 human cancer cell lines derived from leukemia, lung cancer, colon cancer, and more. The results indicated that these compounds showed growth inhibition (GI50) in the micromolar range:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4a | OVCAR-4 | 16.4 |
| 4b | OVCAR-4 | 2.77 |
| 4c | HL-60 | 3.34 |
| 4d | SK-OV-3 | 70.4 |
| 4e | Multiple Lines | 10.5 |
The most active compounds demonstrated broad-spectrum activity against various cancer types with notable efficacy against ovarian and leukaemic cell lines .
2.2 Antiviral Activity
Recent findings indicate that pyrrolo[2,1-c][1,2,4]triazines also possess antiviral properties. Specifically, studies have shown their effectiveness against RNA viruses such as hepatitis C and Marburg virus. The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes like neuraminidase .
The biological activity of pyrrolo[2,1-c][1,2,4]triazines can be attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : Certain derivatives have been identified as inhibitors of kinases such as VEGFR-2 and EGFR. For instance, compounds derived from pyrrolo[2,1-c][1,2,4]triazine exhibited IC50 values in the low micromolar range against these targets .
- Receptor Modulation : Some compounds act as antagonists for specific receptors involved in tumor growth and proliferation pathways.
Study on Anticancer Activity
In a notable study published in ScienceDirect, a series of pyrrolo[2,1-c][1,2,4]triazine derivatives were synthesized and evaluated for their cytotoxicity against various tumor cell lines. The study concluded that these compounds exhibited significant antiproliferative activity with specific derivatives showing enhanced efficacy against ovarian cancer cells compared to standard chemotherapeutics like cisplatin .
Antiviral Research
Another research effort focused on the antiviral potential of pyrrolo[2,1-c][1,2,4]triazines demonstrated their effectiveness in inhibiting the replication of influenza viruses in vitro. The selectivity index was notably high (188), indicating a favorable therapeutic window for further development as antiviral agents .
5.
Pyrrolo[2,1-c][1,2,4]triazine represents a promising scaffold in medicinal chemistry due to its multifaceted biological activities. Its potential as an anticancer and antiviral agent warrants further investigation through clinical trials and additional mechanistic studies to fully elucidate its therapeutic capabilities.
Q & A
What are the fundamental synthetic approaches for Pyrrolo[2,1-c][1,2,4]triazin-4-amine?
Basic Research Question
For the [2,1-f] isomer, validated routes include:
- Cyclization : 1-Amino-1H-pyrrole-2-carbonitrile reacts with formamidine acetate (FAA) in ethanol at 85°C for 10 hours (batch) or via continuous flow (30-minute residence time) .
- Halogenation : Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) achieves 63–84% regioselectivity under optimized conditions .
For the [2,1-c] variant, limited reports suggest pyridine derivatives and N-aminated pyrroles in multistep sequences, though detailed protocols require further optimization .
How can continuous flow chemistry improve the synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine?
Advanced Research Question
Flow systems enhance scalability and control:
- Cyclization : Reduced reaction time from 10 hours (batch) to 30 minutes via precise temperature control (85°C) and in-line mixing .
- Bromination : Solid-supported K₂CO₃ in fixed-bed reactors improves phase contact, though initial attempts showed <70% conversion due to over-bromination .
- Overall Yield : Flow processes increase multi-step yield from 45% (batch) to 68% .
How do researchers resolve contradictions in halogenation regioselectivity?
Advanced Research Question
Conflicting data (63–84% selectivity) necessitates:
-
Real-Time Monitoring : HPLC-MS tracks intermediates and byproducts .
-
DoE Optimization :
Variable Optimal Range Impact Temperature 0–5°C Reduces over-bromination DBDHM Equiv 1.05–1.1 Balances conversion Solvent Acetonitrile/water Improves solubility
What structural modifications enhance Pyrrolo-triazine bioactivity?
Advanced Research Question
SAR studies reveal:
- PI3Kδ Inhibitors : C7 substitution with piperazine groups increases binding (IC₅₀: 0.8 nM vs 12 nM) .
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃) at C2 reduce hepatic clearance by 60% .
How is enantiomeric purity achieved in nucleoside analogs?
Advanced Research Question
For Remdesivir intermediates:
- Chiral Resolution : Prep-HPLC with amylose columns achieves ≥99% ee .
- Asymmetric Catalysis : BF₃·Et₂O in ribose coupling yields a 7:1 β/α anomer ratio .
What safety protocols apply to Pyrrolo-triazine handling?
Basic Research Question
Critical measures include:
- PPE : Nitrile gloves (≥0.11 mm) and vapor-tight goggles for DBDHM .
- Waste Management : Halogen-specific disposal for bromination byproducts .
How do computational methods guide drug design?
Advanced Research Question
- Docking Studies : Glide XP scores correlate with PI3Kδ inhibition (R² = 0.89) .
- MD Simulations : Predict 15–20% SASA reduction in stabilized complexes .
What heterocyclic systems show comparable bioactivity?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
